N-Methylpregabalin is synthesized from pregabalin through a methylation process. It falls under the classification of pharmaceuticals used in neurology and pain management, specifically targeting conditions such as neuropathic pain, anxiety disorders, and epilepsy. The compound is identified by several chemical databases with unique identifiers such as the CAS Number 1155843-61-0.
The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base like potassium carbonate. This reaction is conducted in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation process.
Key Steps in Synthesis:
This method can be scaled for industrial production, where stringent control over reaction conditions ensures high yield and purity. Techniques like high-performance liquid chromatography are employed for purification and quality assessment.
N-Methylpregabalin has a molecular formula of and a molar mass of approximately 159.229 g/mol. The structure features a methyl group attached to the nitrogen atom of the pregabalin backbone, altering its pharmacological properties compared to its parent compound.
Structural Characteristics:
N-Methylpregabalin can undergo various chemical reactions:
Common Reagents and Conditions:
These reactions highlight N-Methylpregabalin's versatility in organic synthesis and its potential for further chemical modifications.
N-Methylpregabalin exerts its pharmacological effects primarily by binding to the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, subsequently reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide.
Mechanism Overview:
The rapid absorption of N-Methylpregabalin post-ingestion contributes to its efficacy, with bioavailability reported at over 90%.
N-Methylpregabalin exhibits several notable physical and chemical properties:
These properties make it suitable for pharmaceutical formulations aimed at treating neurological disorders.
N-Methylpregabalin has been explored for various scientific applications:
Its therapeutic implications continue to be a focus of research within pharmacology and medicinal chemistry, reflecting its importance in developing new treatments for challenging medical conditions.
N-Methylpregabalin (IUPAC name: (3R)-3-(aminomethyl)-4,5-dimethylhexanoic acid) is a structural analog of pregabalin, featuring a methyl group on the nitrogen atom of the aminomethyl moiety. Its molecular formula is C₉H₁₉NO₂, with a monoisotopic mass of 173.1416 Da [1] [3]. The compound exhibits one chiral center at the C3 position, resulting in (R)- and (S)-enantiomers. The (R)-enantiomer is biologically relevant due to its structural similarity to active pregabalin conformations [3] [7].
Table 1: Structural Identifiers of N-Methylpregabalin
Property | Value |
---|---|
CAS Number | Not assigned |
SMILES | CC(C)C(C)C@@HCC(=O)O |
InChI Key | IASDTUBNBCYCJG-MQWKRIRWSA-N |
Chiral Centers | 1 (C3) |
Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
Unlike 4-methylpregabalin—which contains an additional chiral center at C4—N-methylpregabalin lacks stereoisomers beyond its enantiomeric pair. This distinction simplifies its isomeric profile but necessitates chiral resolution techniques for enantiopure synthesis [7] [8].
N-Methylpregabalin is a zwitterionic compound at physiological pH, with a predicted water solubility of 4.97 mg/mL and a calculated logP (partition coefficient) of -1.5, indicating high hydrophilicity [3]. Its pKa values are 4.84 (carboxylic acid) and 10.22 (amine), facilitating salt formation under acidic or basic conditions [3].
Stability studies of related pregabalin compounds reveal sensitivity to degradants under accelerated conditions. Notably, formaldehyde-mediated dimerization occurs in extended-release formulations, forming a methylene-bridged lactam dimer (RRT 11.7 impurity). This degradation pathway underscores the reactivity of primary amines in pregabalin analogs under oxidative stress [2].
Table 2: Physicochemical Properties
Property | N-Methylpregabalin | Pregabalin |
---|---|---|
Molecular Weight | 173.26 g/mol | 159.23 g/mol |
Water Solubility | 4.97 mg/mL | >100 mg/mL |
logP (calc.) | -1.5 | -1.0 |
pKa (acid) | 4.84 | 4.70 |
pKa (base) | 10.22 | 10.60 |
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 174.1592, consistent with C₉H₂₀NO₂⁺. Fragmentation patterns include dominant ions at m/z 156 (loss of H₂O) and 139 (decarboxylation) [3].
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR data (simulated) reveal characteristic signals:
Infrared Spectroscopy (IR):Key absorptions include 3350 cm⁻¹ (O-H stretch), 3200 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch), and 1595 cm⁻¹ (asymmetric carboxylate stretch), confirming zwitterionic character [3].
Collision Cross Section (CCS) measurements via ion mobility spectrometry provide insights into gas-phase ion conformation:
These values reflect compact conformations due to intramolecular hydrogen bonding between protonated amine and carboxylate groups.
Chromatographic analyses reveal distinct retention behaviors:
Table 3: Collision Cross-Section and Chromatographic Data
Ion Adduct | CCS (Ų) | Chromatographic RRT |
---|---|---|
[M-H]⁻ | 136.18 | Not reported |
[M+H]⁺ | 140.01 | 1.0 (reference) |
[M+Na]⁺ | 149.03 | 1.2 |
The dimeric degradant of pregabalin (RRT 11.7 impurity) exhibits significantly higher retention (RRT 11.7 vs. pregabalin) in reversed-phase HPLC due to reduced polarity and increased hydrophobicity [2].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3